molecular formula C10H13N3O3 B12455140 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide

Katalognummer: B12455140
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: NZAPKYSQVZYWTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydrazinyl group, a methoxybenzyl group, and an oxoacetamide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide typically involves the reaction of hydrazine hydrate with an appropriate benzyl derivative under controlled conditions. One common method includes the use of hydrazine hydrate in isopropanol to replace a chlorine atom in the precursor compound . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide moiety to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-hydrazinyl-N-(4-methoxybenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound may interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H13N3O3

Molekulargewicht

223.23 g/mol

IUPAC-Name

2-hydrazinyl-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide

InChI

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)6-12-9(14)10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)

InChI-Schlüssel

NZAPKYSQVZYWTN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.